![molecular formula C25H23N B14427529 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline CAS No. 84271-48-7](/img/structure/B14427529.png)
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
The synthesis of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a chromophore in the development of new materials for OLEDs and other optoelectronic devices . In biology and medicine, it can be used as a fluorescent probe for imaging and diagnostic purposes . Additionally, it has applications in the industry as a component in the development of UV stabilization polymers and electroluminescent devices .
Mechanism of Action
The mechanism of action of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure. The presence of the anthracene moiety allows it to absorb light and emit fluorescence, making it useful in various applications .
Comparison with Similar Compounds
Similar compounds to 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline include 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene and 4-(10-phenylanthracene-9-yl)benzonitrile . These compounds share similar photophysical properties but differ in their specific substituents, which can influence their stability, fluorescence quantum yield, and other properties. The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct advantages in certain applications.
Properties
CAS No. |
84271-48-7 |
|---|---|
Molecular Formula |
C25H23N |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-(2-anthracen-9-ylethenyl)-N,N,3-trimethylaniline |
InChI |
InChI=1S/C25H23N/c1-18-16-22(26(2)3)14-12-19(18)13-15-25-23-10-6-4-8-20(23)17-21-9-5-7-11-24(21)25/h4-17H,1-3H3 |
InChI Key |
FAWLYDUJKTYFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


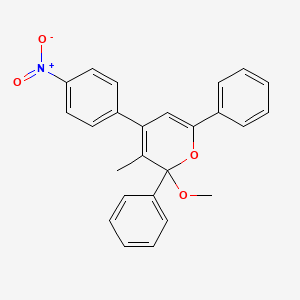
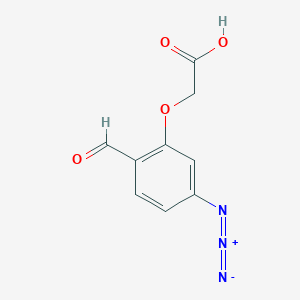
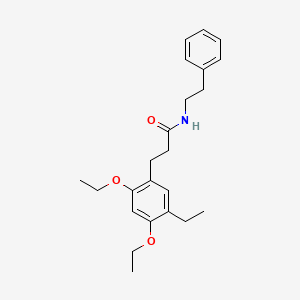
![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)

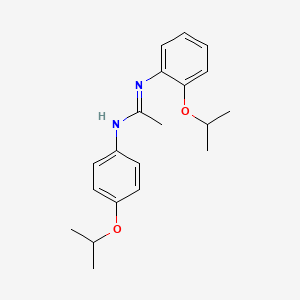
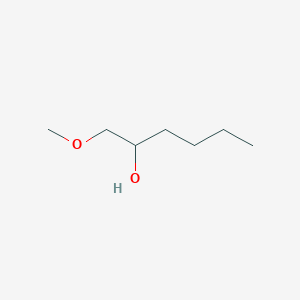
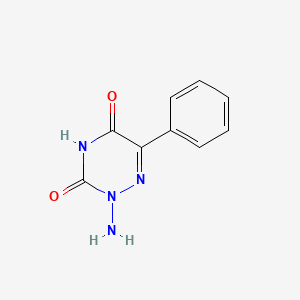
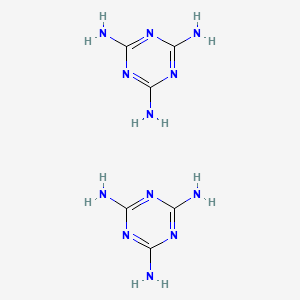
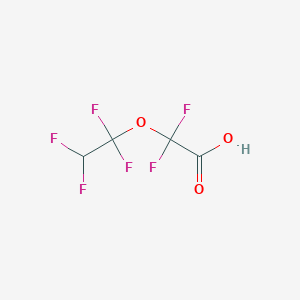
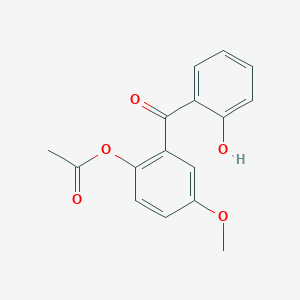
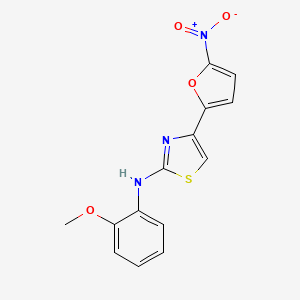
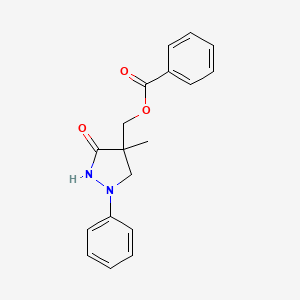
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
